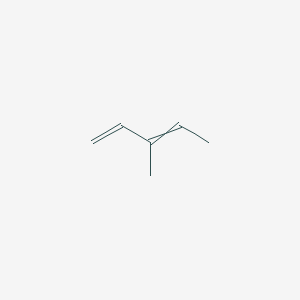

3-Methyl-1,3-pentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10 |

|---|---|

Molecular Weight |

82.14 g/mol |

IUPAC Name |

3-methylpenta-1,3-diene |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3 |

InChI Key |

BOGRNZQRTNVZCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methyl-1,3-pentadiene (B1617704), a valuable conjugated diene in organic synthesis. This document details a robust synthetic protocol via the Wittig reaction, outlines standard characterization methodologies, and presents key physical and spectroscopic data in a clear, accessible format.

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a highly effective and regioselective method for the synthesis of alkenes, and it is particularly well-suited for the preparation of conjugated dienes like this compound, minimizing the formation of isomeric impurities often encountered in elimination reactions such as alcohol dehydration[1]. The synthesis involves the reaction of a phosphorus ylide, generated from ethyltriphenylphosphonium bromide, with crotonaldehyde (B89634).

Signaling Pathway of the Wittig Reaction

Caption: The Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Wittig reaction procedures[2][3][4][5].

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Crotonaldehyde

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, during which a characteristic orange-red color of the ylide should develop.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure this compound[6][7][8]. The boiling point of this compound is approximately 75-77 °C.

-

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization of this compound.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Expected Chemical Shifts: The spectra should be consistent with the structure of this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Look for characteristic peaks corresponding to C-H and C=C bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Data Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The mass spectrometer will record the mass spectrum of the eluting compound.

-

Expected Results: The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Quantitative Data

Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀ | [9][10] |

| Molecular Weight | 82.14 g/mol | [9][10] |

| Boiling Point | 75-77 °C | |

| Density | 0.73 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.451 |

Spectroscopic Data for this compound

¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | ~6.3 | m | =CH- | [11][12][13][14] |

| ¹H | ~5.7 | q | =CH- | [11][12][13][14] |

| ¹H | ~5.0 | m | =CH₂ | [11][12][13][14] |

| ¹H | ~1.8 | d | -CH₃ (on C4) | [11][12][13][14] |

| ¹H | ~1.7 | s | -CH₃ (on C3) | [11][12][13][14] |

| ¹³C | ~142 | s | C3 | [10][11][14][15] |

| ¹³C | ~133 | d | C2 | [10][11][14][15] |

| ¹³C | ~125 | d | C4 | [10][11][14][15] |

| ¹³C | ~114 | t | C1 | [10][11][14][15] |

| ¹³C | ~18 | q | -CH₃ (on C4) | [10][11][14][15] |

| ¹³C | ~12 | q | -CH₃ (on C3) | [10][11][14][15] |

| Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and spectrometer frequency. |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3090 | Medium | =C-H stretch (vinyl) | [9][11][16][17][18] |

| ~2970-2850 | Strong | C-H stretch (alkyl) | [9][11][16][17][18] |

| ~1650, 1600 | Medium | C=C stretch (conjugated diene) | [9][11][16][17][18] |

| ~990, 900 | Strong | =C-H bend (vinyl out-of-plane) | [9][11][16][17][18] |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Reference(s) |

| 82 | High | Molecular Ion [M]⁺ | [10][19][20][21][22][23] |

| 67 | High | [M - CH₃]⁺ | [10][19][20][21][22][23] |

| 55 | Medium | [C₄H₇]⁺ | [10][19][20][21][22][23] |

| 41 | High | [C₃H₅]⁺ (Allyl cation) | [10][19][20][21][22][23] |

| 39 | Medium | [C₃H₃]⁺ | [10][19][20][21][22][23] |

References

- 1. hal1a [ursula.chem.yale.edu]

- 2. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. open.bu.edu [open.bu.edu]

- 6. Purification [chem.rochester.edu]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Methylpenta-1,3-diene | C6H10 | CID 20682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, (3Z)- | C6H10 | CID 5365694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. scribd.com [scribd.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. This compound(4549-74-0) IR Spectrum [chemicalbook.com]

- 17. 1,3-Pentadiene, 3-methyl-, (E)- [webbook.nist.gov]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 1,3-Pentadiene, 3-methyl-, (E)- [webbook.nist.gov]

- 21. 1,3-Pentadiene, 3-methyl-, (Z)- [webbook.nist.gov]

- 22. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,3-pentadiene is a volatile, flammable hydrocarbon with the chemical formula C₆H₁₀. As a substituted diene, it exists as a mixture of (E) and (Z) isomers and is of interest in organic synthesis and polymerization studies. This technical guide provides a comprehensive overview of its core physicochemical properties, outlines standardized experimental protocols for their determination, and includes a logical workflow for the characterization of such compounds. This information is critical for researchers in chemical synthesis, materials science, and for professionals in drug development who may encounter this or structurally similar motifs.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data has been compiled from various sources and represents typical values. It should be noted that properties can vary slightly depending on the isomeric ratio (cis/trans) and purity of the sample.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Boiling Point | 75-77 °C at 760 mmHg | [3][6][7] |

| Melting Point | -94.9 °C (estimate) | [6][8] |

| Density | 0.73 g/mL at 25 °C | [3][7][9] |

| Refractive Index (n20/D) | 1.451 | [3][7][8] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 111.6 mg/L at 25 °C | [1][5][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.1386 - 2.94 | [2][4][6][8] |

Safety and Hazard Properties

| Property | Value | Source(s) |

| Flash Point | -29 °C (-20.2 °F) - closed cup | [3][6] |

| Hazard Codes | F (Flammable), Xi (Irritant) | [1][8] |

| Signal Word | Danger | [1][3] |

| Hazard Statements | H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and validated methodologies. The following section details the principles behind the standard test methods for key properties of liquid hydrocarbons like this compound.

Boiling Point Determination

The boiling range of volatile organic liquids is determined using a distillation method.

-

Methodology: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[10][11]

-

Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature sensor are assembled.

-

Procedure: A 100 mL sample is placed in the distillation flask.[12] Heat is applied, and the temperature is recorded at the moment the first drop of condensate falls from the condenser into the receiving cylinder (Initial Boiling Point).[12] Heating is continued at a regulated rate. The vapor temperature is recorded as a function of the volume of distillate collected.[10]

-

Data Analysis: The temperature readings are corrected for barometric pressure. The distillation range is reported, which includes the initial boiling point and the final boiling point or dry point.[10]

-

Melting/Freezing Point Determination

For substances that are liquid at room temperature, the freezing point is determined.

-

Methodology: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels.[4][13] While developed for aviation fuels, the principle is applicable to other hydrocarbons.

-

Apparatus: A jacketed sample tube, a stirrer, and a low-temperature thermometer or probe are placed within a cooling bath.

-

Procedure: The liquid sample is placed in the sample tube and cooled in the cooling bath while being continuously stirred.[13] The sample is observed for the appearance of the first solid hydrocarbon crystals.[13]

-

Data Analysis: The temperature at which the last of these crystals disappears upon gradual warming is recorded as the freezing point.[13] This ensures that the measurement represents a true equilibrium between the solid and liquid phases.

-

Density Determination

The density of liquid hydrocarbons is accurately measured using a digital density meter.

-

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[1][14]

-

Apparatus: A digital density meter equipped with an oscillating U-tube. The instrument must be calibrated with fluids of known density (e.g., dry air and pure water).

-

Procedure: Approximately 1-2 mL of the liquid sample is injected into the thermostatted U-tube.[14] The instrument measures the change in the oscillation period of the tube caused by the mass of the sample.[14]

-

Data Analysis: The instrument's software, using the calibration data, converts the oscillation period into a density value (g/mL or kg/m ³) at the test temperature.[14]

-

Refractive Index Determination

The refractive index, a measure of how light bends as it passes through the liquid, is a fundamental property related to composition.

-

Methodology: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[3][8]

-

Apparatus: A calibrated refractometer (e.g., an Abbe-type refractometer) with a circulating fluid bath for precise temperature control. A monochromatic light source, typically a sodium lamp (D-line, 589 nm), is used.[6]

-

Procedure: A few drops of the liquid sample are placed on the prism of the refractometer.[3] The prism is closed and the sample is allowed to equilibrate to the desired temperature (typically 20 °C). The instrument is adjusted until the dividing line between the light and dark fields is sharp and aligned with the crosshairs in the eyepiece.[5]

-

Data Analysis: The refractive index is read directly from the instrument's scale.[5] Temperature corrections may be applied if the measurement is not performed at the standard reference temperature.[3]

-

Structural Characterization via Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. A small amount of an internal standard like tetramethylsilane (B1202638) (TMS) may be added.[2]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon connectivities.[15]

-

Interpretation: The chemical shifts (δ), integration (for ¹H), and coupling constants (J) provide detailed information about the electronic environment of the nuclei and the connectivity of atoms within the molecule, allowing for unambiguous structure confirmation.[16]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For a volatile liquid like this compound, a thin film is prepared by placing a small drop of the liquid between two salt plates (e.g., KBr or NaCl).[17]

-

Data Acquisition: The prepared sample is placed in the IR beam of the spectrometer. An interferogram is collected and Fourier-transformed by the instrument's computer to generate the infrared spectrum.[18]

-

Interpretation: The spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹), reveals the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, key absorptions would include C-H stretches (sp² and sp³), C=C stretches (conjugated diene), and C-H bends.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The liquid sample is typically diluted in a volatile solvent.

-

Data Acquisition: A small volume of the diluted sample is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio.[19]

-

Interpretation: The GC provides a chromatogram showing the retention time of each component, which is indicative of its volatility. The MS provides a mass spectrum for each component, which serves as a molecular "fingerprint." By comparing the mass spectrum to a library of known spectra, the identity of the compound can be confirmed with high confidence. This technique is also invaluable for assessing the purity of the sample and identifying any impurities.[20]

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical and structural characterization of a liquid organic compound such as this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. benchchem.com [benchchem.com]

- 3. matestlabs.com [matestlabs.com]

- 4. store.astm.org [store.astm.org]

- 5. petrolube.com [petrolube.com]

- 6. scribd.com [scribd.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. petrolube.com [petrolube.com]

- 10. petrolube.com [petrolube.com]

- 11. store.astm.org [store.astm.org]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. petrolube.com [petrolube.com]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. eng.uc.edu [eng.uc.edu]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 20. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Methyl-1,3-pentadiene (CAS: 4549-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,3-pentadiene (B1617704) (CAS Number: 4549-74-0), a conjugated diene with applications in organic synthesis. This document consolidates key physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characteristic reactions. The information is presented to support research and development activities, particularly in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a flammable liquid that exists as a mixture of (E) and (Z) isomers.[1] It is a versatile starting material in organic synthesis, notably in cycloaddition reactions.

| Property | Value | Reference(s) |

| CAS Number | 4549-74-0 | [1] |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| Boiling Point | 75-77 °C | [1] |

| Density | 0.73 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Flash Point | -29 °C (-20.2 °F) - closed cup | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

-

Solvent: CDCl₃

-

Key Peaks: The proton NMR spectrum of this compound is characterized by signals corresponding to its olefinic and methyl protons. The exact chemical shifts and coupling constants will vary between the (E) and (Z) isomers.

¹³C NMR Spectroscopy

-

Solvent: CDCl₃

-

Key Peaks: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the diene system and the sp³ hybridized methyl carbons.

Infrared (IR) Spectroscopy

-

Technique: Neat (liquid film)

-

Key Bands: The IR spectrum displays characteristic C-H stretching and bending vibrations for the alkene and methyl groups, as well as C=C stretching bands for the conjugated diene system.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Key Fragments: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound via Dehydration of 3-Methyl-1-penten-3-ol (B1196925)

This protocol describes a plausible synthetic route based on the established acid-catalyzed dehydration of a tertiary alcohol.[3]

Reaction:

Figure 1: Synthesis of this compound.

Materials:

-

3-Methyl-1-penten-3-ol

-

Anhydrous p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate Solution

-

Diethyl Ether

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (short path)

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle with stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add 3-methyl-1-penten-3-ol and a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).

-

Add a few boiling chips to the flask.

-

Gently heat the mixture using a heating mantle while stirring.

-

The product, this compound, will begin to distill as it is formed. Collect the distillate, which will co-distill with water.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Decant or filter the dried organic layer into a clean, dry round-bottom flask.

-

Purify the product by fractional distillation, collecting the fraction boiling at 75-77 °C.

Workflow Diagram:

Figure 2: Synthesis and Purification Workflow.

Tin(IV)-Catalyzed Reaction with β-Nitrostyrene

This compound can be utilized in cycloaddition reactions, such as the tin(IV)-catalyzed reaction with β-nitrostyrene to form nitronic ester cycloadducts.[1] The following is a representative protocol for a Lewis acid-catalyzed Diels-Alder type reaction.

Reaction Mechanism:

Figure 3: Tin(IV)-Catalyzed Cycloaddition Pathway.

Materials:

-

This compound

-

β-Nitrostyrene

-

Tin(IV) chloride (SnCl₄) solution in dichloromethane (B109758) (1 M)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe and needle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve β-nitrostyrene in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, add this compound.

-

Slowly add a solution of tin(IV) chloride in dichloromethane (1 M) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cycloadduct.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated fume hood, away from ignition sources.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.

Conclusion

This technical guide has summarized the essential information regarding this compound, including its physical and chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and a key reaction. The provided information is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and related fields.

References

Spectroscopic Analysis of 3-Methyl-1,3-pentadiene: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methyl-1,3-pentadiene. It includes detailed experimental protocols and data presented in a structured format to support researchers, scientists, and professionals in drug development and chemical analysis. This compound (C₆H₁₀) is a volatile hydrocarbon that exists as two geometric isomers, (E) and (Z), which may influence spectroscopic outcomes.[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, primarily focusing on the more common (E)-isomer unless otherwise specified.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for (E)-3-Methyl-1,3-pentadiene in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~6.30 | dd | 1H | ~17.3, 10.6 | H1a (CH =CH₂) |

| ~5.55 | q | 1H | ~6.8 | H4 (=CH -CH₃) |

| ~5.08 | d | 1H | ~17.3 | H1b (CH=CH ₂) |

| ~4.95 | d | 1H | ~10.6 | H1c (CH=CH ₂) |

| ~1.75 | s | 3H | - | C3-CH ₃ |

| ~1.72 | d | 3H | ~6.8 | C5-CH ₃ |

Data synthesized from publicly available spectra. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.[3]

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Data for (E)-3-Methyl-1,3-pentadiene

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C2 |

| ~136.5 | C3 |

| ~126.0 | C4 |

| ~112.0 | C1 |

| ~18.0 | C5 |

| ~12.0 | C3-CH₃ |

Data sourced from spectral databases.[4][5]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3090 | Medium | =C-H Stretch (vinyl C-H) |

| ~2960-2920 | Strong | C-H Stretch (sp³ C-H) |

| ~1650, 1605 | Medium | C=C Stretch (conjugated diene) |

| ~990, 900 | Strong | =C-H Bend (vinyl out-of-plane) |

Data corresponds to gas-phase or neat sample analysis.[6][7]

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Assignment |

| 82 | ~40 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M - CH₃]⁺ |

| 53 | ~30 | [C₄H₅]⁺ |

| 41 | ~50 | [C₃H₅]⁺ (Allyl Cation) |

| 39 | ~45 | [C₃H₃]⁺ |

The base peak is typically m/z 67, corresponding to the loss of a methyl group.[8][9]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[10] this compound is volatile, so prompt handling is necessary.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[10] Avoid introducing solid impurities or air bubbles.

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine. The instrument is then tuned, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.[11]

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.[11]

-

Acquisition :

-

¹H NMR : A standard proton NMR experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR : A standard carbon experiment (e.g., with proton decoupling) is performed. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.[12]

-

Infrared (IR) Spectroscopy

This protocol is for analyzing a pure liquid sample.

-

Sample Preparation : As a volatile liquid, this compound can be analyzed "neat".[13] Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Creating the Film : Place a second salt plate directly on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[13][14]

-

Mounting : Secure the salt plate "sandwich" in the spectrometer's sample holder.

-

Background Scan : First, run a background spectrum with no sample in the beam path. This is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[15]

-

Sample Scan : Acquire the IR spectrum of the sample. The typical range is 4000 cm⁻¹ to 600 cm⁻¹.[15]

-

Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., isopropanol (B130326) or acetone) and return them to a desiccator to prevent damage from moisture.[13][14]

Mass Spectrometry (MS)

For a volatile and relatively nonpolar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method.

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[16] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of EI causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.[16]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[17]

-

Detection and Spectrum Generation : A detector counts the ions at each m/z value, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

References

- 1. (3E)-3-methylpenta-1,3-diene | C6H10 | CID 638069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (3Z)- | C6H10 | CID 5365694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3-Pentadiene, 3-methyl-, (E)- [webbook.nist.gov]

- 7. 1,3-Pentadiene, 3-methyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 1,3-Pentadiene, 3-methyl-, (E)- [webbook.nist.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. ursinus.edu [ursinus.edu]

- 16. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 3-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis (Z) and trans (E) isomers of 3-methyl-1,3-pentadiene (B1617704), focusing on their synthesis, separation, and characterization. This document is intended to serve as a valuable resource for professionals in research and development who require detailed information on these conjugated dienes.

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties due to their different spatial arrangements. While data for the pure isomers can be limited, the following tables summarize the available quantitative data for the individual isomers and their mixture.

Table 1: General Properties of this compound Isomers

| Property | (Z)-3-Methyl-1,3-pentadiene (cis) | (E)-3-Methyl-1,3-pentadiene (trans) | Mixture of Isomers |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [1] | 82.14 g/mol [2] | 82.14 g/mol [3][4] |

| CAS Number | 2787-45-3[1] | 2787-43-1[2] | 4549-74-0[3][4] |

Table 2: Physical Constants of this compound Isomers

| Property | (Z)-3-Methyl-1,3-pentadiene (cis) | (E)-3-Methyl-1,3-pentadiene (trans) | Mixture of Isomers |

| Boiling Point | 77.0 °C (estimated)[5][6] | 77.0 °C (estimated)[5][6] | 75-77 °C[3][4] |

| Density | 0.707 g/cm³ (estimated)[5] | 0.707 g/cm³ (estimated)[5] | 0.73 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.422 (estimated)[6] | 1.451 | 1.451[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the cis and trans isomers of this compound. The following tables provide a summary of key spectroscopic data.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Proton | (Z)-3-Methyl-1,3-pentadiene (cis) - Chemical Shift (δ) ppm | (E)-3-Methyl-1,3-pentadiene (trans) - Chemical Shift (δ) ppm |

| H1 (vinyl) | ~4.9-5.2 | ~4.9-5.2 |

| H2 (vinyl) | ~6.0-6.4 | ~6.0-6.4 |

| H4 (vinyl) | ~5.4-5.7 | ~5.4-5.7 |

| CH₃ (on C3) | ~1.8 | ~1.8 |

| CH₃ (on C5) | ~1.7 | ~1.7 |

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Carbon | (Z)-3-Methyl-1,3-pentadiene (cis) - Chemical Shift (δ) ppm | (E)-3-Methyl-1,3-pentadiene (trans) - Chemical Shift (δ) ppm |

| C1 | ~114 | ~114 |

| C2 | ~139 | ~139 |

| C3 | ~133 | ~133 |

| C4 | ~125 | ~125 |

| C5 | ~13 | ~18 |

| C-CH₃ | ~23 | ~16 |

Table 5: Key IR Absorption Bands (cm⁻¹)

| Functional Group | (Z)-3-Methyl-1,3-pentadiene (cis) | (E)-3-Methyl-1,3-pentadiene (trans) |

| =C-H stretch (vinyl) | ~3080 | ~3080 |

| C-H stretch (alkyl) | ~2960, 2870 | ~2960, 2870 |

| C=C stretch (conjugated) | ~1640, 1590 | ~1640, 1590 |

| =C-H bend (vinyl) | ~990, 900 | ~990, 900 |

Table 6: UV-Vis Absorption Data

| Parameter | Value |

| Calculated λmax | ~225 nm |

Note: The λmax was estimated using the Woodward-Fieser rules for conjugated dienes. The base value for an acyclic diene is 217 nm. An additional 5 nm is added for each alkyl substituent on the double bond (in this case, two). This provides a theoretical estimate for the UV-Vis absorption maximum.

Experimental Protocols

This section details the experimental methodologies for the synthesis and separation of the cis and trans isomers of this compound.

Synthesis of this compound

A mixture of cis and trans isomers of this compound can be synthesized via the dehydration of 3-methyl-1-penten-3-ol (B1196925). Stereoselective synthesis of a specific isomer can be achieved through the Wittig reaction.

3.1.1 Dehydration of 3-Methyl-1-penten-3-ol

This method typically produces a mixture of cis and trans isomers.

-

Reactants: 3-methyl-1-penten-3-ol, anhydrous potassium bisulfate (KHSO₄) or a similar acidic catalyst.

-

Apparatus: Distillation apparatus, heating mantle, round-bottom flask, condenser, receiving flask.

-

Procedure:

-

Place 3-methyl-1-penten-3-ol in a round-bottom flask.

-

Add a catalytic amount of anhydrous potassium bisulfate.

-

Heat the mixture gently using a heating mantle.

-

The product, a mixture of this compound isomers and water, will distill over.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purify the product by fractional distillation.

-

3.1.2 Wittig Reaction for Stereoselective Synthesis

The Wittig reaction allows for the stereoselective synthesis of alkenes. To synthesize a specific isomer of this compound, the appropriate phosphonium (B103445) ylide and carbonyl compound must be chosen. For example, to synthesize the (E)-isomer, a stabilized ylide is typically used.

-

Reactants: A suitable phosphonium ylide (e.g., prepared from a triphenylphosphonium salt and a strong base like n-butyllithium) and a carbonyl compound (e.g., propanal).

-

Apparatus: Schlenk line or glove box for inert atmosphere, round-bottom flasks, syringes, magnetic stirrer.

-

Procedure (General):

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonium salt in a dry, aprotic solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., n-butyllithium) dropwise to form the ylide.

-

Add the carbonyl compound dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Separation of Cis and Trans Isomers

Separating the cis and trans isomers of this compound can be achieved by physical or chemical methods.

3.2.1 Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A high-polarity capillary column (e.g., DB-WAXetr) is recommended for separating cis/trans isomers.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C).

-

Injection: A small volume (e.g., 1 µL) of the isomer mixture is injected into the GC. The isomers will separate based on their differential partitioning between the mobile and stationary phases, with the more volatile isomer typically eluting first.

3.2.2 Chemical Separation via Diels-Alder Reaction

The Diels-Alder reaction can be used for chemical separation as the trans isomer generally reacts faster with a dienophile than the cis isomer due to steric hindrance.

-

Reactants: Isomer mixture of this compound, maleic anhydride (B1165640) (dienophile).

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle.

-

Procedure:

-

Dissolve the isomer mixture in a suitable solvent (e.g., toluene).

-

Add a stoichiometric amount of maleic anhydride.

-

Heat the mixture to reflux for several hours. The trans isomer will preferentially react to form the Diels-Alder adduct.

-

Cool the reaction mixture. The adduct may precipitate out of solution and can be removed by filtration.

-

The unreacted cis isomer can be recovered from the filtrate by distillation.

-

The trans isomer can be regenerated from the adduct by retro-Diels-Alder reaction at a higher temperature.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships.

References

- 1. This compound, (3Z)- | C6H10 | CID 5365694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3E)-3-methylpenta-1,3-diene | C6H10 | CID 638069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, mixture of cis and trans 98 4549-74-0 [sigmaaldrich.com]

- 4. This compound | 4549-74-0 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

A Technical Guide to Geometric Isomerism in Substituted 1,3-Pentadienes

Audience: Researchers, scientists, and drug development professionals.

Abstract: Conjugated dienes, particularly substituted 1,3-pentadienes, are crucial structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] The precise control of their geometric isomerism is a paramount challenge in synthetic chemistry, as the spatial arrangement of substituents around the double bonds dictates the molecule's biological activity, physical properties, and reactivity. This technical guide provides an in-depth analysis of the stereochemistry of substituted 1,3-pentadienes, details modern stereoselective synthetic methodologies, presents comprehensive experimental protocols and characterization techniques, and summarizes key quantitative data to facilitate comparison and application in research and development.

Introduction to Geometric Isomerism in 1,3-Pentadienes

The 1,3-pentadiene (B166810) framework contains two conjugated double bonds. For a substituted 1,3-pentadiene, geometric isomerism can arise at both double bonds (C1=C2 and C3=C4, depending on the substitution pattern), leading to the possibility of four distinct stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z). The 'E' (entgegen) and 'Z' (zusammen) nomenclature is used to describe the priority of substituents on each side of a double bond.

The conformation around the central C2-C3 single bond also plays a critical role. Dienes can exist in a planar s-trans (transoid) or a planar s-cis (cisoid) conformation. The s-trans conformation is generally more stable due to reduced steric hindrance, but the s-cis conformation is essential for reactions like the Diels-Alder cycloaddition.[3] The interplay between geometric isomerism at the double bonds and the rotational conformation of the single bond defines the molecule's overall three-dimensional shape and reactivity.

Stereoselective Synthetic Methodologies

The synthesis of specific geometric isomers of substituted 1,3-pentadienes is a significant challenge. Modern organic synthesis has produced several powerful, highly stereoselective methods.

2.1. Palladium-Catalyzed Cross-Coupling Reactions Transition metal-catalyzed cross-coupling is one of the most versatile strategies for constructing C-C bonds with high stereocontrol.[2] Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Stille couplings, are particularly effective.

A notable advancement involves the palladium-catalyzed dienylation using sulfolenes.[1][4] This method allows for a practical and scalable synthesis of conjugated dienes with high regio- and stereoselectivity for both double bonds. The reaction proceeds via a base-induced ring-opening of a sulfolene precursor to form a dienylsulfinate intermediate, which then undergoes a stereoselective palladium-catalyzed cross-coupling with an aryl or vinyl halide/triflate.[4] The substitution pattern on the initial sulfolene ring dictates the final E/Z geometry of the diene product.[1]

2.2. Nickel-Catalyzed Reactions Nickel catalysis has emerged as a powerful alternative for stereoselective diene synthesis. A recently developed method involves an aryl-to-vinyl 1,4-nickel migration coupled with a reductive cross-coupling.[5] This tandem process operates under mild conditions and demonstrates excellent regioselectivity and Z/E stereoselectivity, accommodating a wide range of substrates.[5]

2.3. Isomerization Reactions While synthesis often targets a specific isomer, methods for the selective isomerization of an existing diene are also valuable. A dinuclear Palladium(I) complex has been shown to mediate the selective isomerization of E-1,3-dienes to their thermodynamically less stable Z-isomers without photoirradiation.[6] This process allows for kinetic trapping of the desired Z-isomer, providing a complementary strategy to direct synthesis.[6]

Quantitative Data Summary

The efficiency and selectivity of synthetic methods are best understood through quantitative data. The following tables summarize representative results from modern stereoselective syntheses of substituted 1,3-dienes.

Table 1: Palladium-Catalyzed Dienylation with Sulfolenes

| Entry | Sulfolene Precursor | Coupling Partner | Catalyst/Ligand | Yield (%) | E/Z Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | 3-Methyl-3-sulfolene | 4-Iodoanisole | Pd(OAc)₂, dppbz | 99 | >30:1 | [4] |

| 2 | 3-Phenyl-3-sulfolene | 4-Iodotoluene | Pd(OAc)₂, dppbz | 95 | >30:1 | [4] |

| 3 | 2,5-Dimethyl-3-sulfolene | 1-Iodonaphthalene | Pd(OAc)₂, dppbz | 85 | >30:1 (Z,E) |[1] |

Table 2: Nickel-Catalyzed Aryl-to-Vinyl Migration/Cross-Coupling

| Entry | Olefin Substrate | Alkenyl Triflates | Catalyst System | Yield (%) | Z/E Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | N-(4-bromophenyl)methacrylamide | (E)-1-propen-1-yl triflate | Ni(cod)₂ / IPr | 85 | >20:1 | [5] |

| 2 | 1-bromo-4-vinylbenzene | Phenyl triflate | Ni(cod)₂ / IPr | 76 | >20:1 |[5] |

Experimental Protocols

This section provides a representative, detailed protocol for the stereoselective synthesis of a substituted 1,3-pentadiene using a palladium-catalyzed dienylation reaction, synthesized from literature procedures.[1][4]

Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-methyl-1,3-pentadiene

-

Materials: 3-Methyl-3-sulfolene, 4-Iodoanisole, Palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,2-Bis(diphenylphosphino)benzene (dppbz), Potassium methoxide (B1231860) (KOMe), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Apparatus: Oven-dried Schlenk tube, magnetic stirrer, heating block, nitrogen/argon line, rotary evaporator, column chromatography setup.

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 3-Methyl-3-sulfolene (1.2 mmol, 1.2 equiv).

-

Add anhydrous THF (5 mL) to dissolve the sulfolene.

-

To this solution, add Palladium(II) acetate (0.02 mmol, 2 mol%), dppbz (0.024 mmol, 2.4 mol%), and 4-Iodoanisole (1.0 mmol, 1.0 equiv).

-

Stir the mixture at room temperature for 5 minutes.

-

Add Potassium methoxide (3.0 mmol, 3.0 equiv) in one portion.

-

Seal the Schlenk tube and place it in a preheated heating block at 80 °C.

-

Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-1-(4-methoxyphenyl)-3-methyl-1,3-pentadiene.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the isomeric purity.

-

Characterization of Geometric Isomers

The unambiguous identification and quantification of geometric isomers are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are diagnostic of stereochemistry. For the C=C double bond, a large coupling constant (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller coupling constant (6-12 Hz) suggests a cis (Z) configuration. The chemical shifts of substituents attached to the diene are also sensitive to the isomeric form.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY or ROESY can confirm spatial proximity between protons. An NOE signal between two protons on the same side of a double bond provides definitive proof of a cis (Z) geometry.

-

¹³C NMR Spectroscopy: The chemical shifts of the sp² carbons in the diene backbone can differ slightly but characteristically between isomers.[7]

-

Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), GC can separate volatile isomers and provide their relative ratios based on peak integration.

Visualized Workflows and Pathways

To clarify the relationships between synthetic components and analytical procedures, the following diagrams are provided.

Caption: Palladium-catalyzed stereoselective synthesis of 1,3-dienes.

References

- 1. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of 3-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and physicochemical properties of the isomers of 3-methyl-1,3-pentadiene (B1617704). The information is presented to support research and development activities where a precise understanding of these isomeric forms is crucial.

IUPAC Nomenclature and Stereoisomerism

This compound (C₆H₁₀) is a conjugated diene that exhibits geometric isomerism due to the restricted rotation around the C3-C4 double bond. The presence of different substituents on each carbon of this double bond gives rise to two distinct stereoisomers: (3E)-3-methyl-1,3-pentadiene and (3Z)-3-methyl-1,3-pentadiene. The E/Z notation is used to unambiguously define the spatial arrangement of the substituents around the double bond based on the Cahn-Ingold-Prelog priority rules.

-

(3E)-3-methyl-1,3-pentadiene: In this isomer, the higher priority groups on each carbon of the C3-C4 double bond are on opposite sides. It is also commonly referred to as trans-3-methyl-1,3-pentadiene.[1][2]

-

(3Z)-3-methyl-1,3-pentadiene: In this isomer, the higher priority groups on each carbon of the C3-C4 double bond are on the same side. It is also commonly referred to as cis-3-methyl-1,3-pentadiene.[3][4]

The structural relationship between these isomers is a critical aspect of their chemical identity and can significantly influence their physical, chemical, and biological properties.

Physicochemical Data of Isomers

A compilation of the available quantitative data for the (3E) and (3Z) isomers of this compound is presented below for comparative analysis.

| Property | (3E)-3-Methyl-1,3-pentadiene | (3Z)-3-Methyl-1,3-pentadiene | Mixture of Isomers |

| Molecular Formula | C₆H₁₀[1][2] | C₆H₁₀[3][4] | C₆H₁₀[5] |

| Molecular Weight | 82.14 g/mol [1] | 82.14 g/mol [3] | 82.14 g/mol [5] |

| CAS Number | 2787-43-1[1][2] | 2787-45-3[3][4] | 4549-74-0[5] |

| Boiling Point | 77 °C at 760 mmHg[6] | Not available | 75-77 °C[5][7] |

| Density | 0.707 g/cm³[6] | Not available | 0.73 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.451[6] | Not available | 1.451[5] |

| Melting Point | -94.9 °C (estimate)[6] | Not available | Not available |

Experimental Protocols: A General Overview of Synthesis

A plausible synthetic approach could involve the following conceptual steps:

-

Synthesis of the Precursor Alcohol: Grignard reaction of a suitable vinyl or acetylenic magnesium halide with a ketone. For example, the reaction of vinylmagnesium bromide with methyl ethyl ketone.

-

Dehydration of the Alcohol: Acid-catalyzed dehydration of the resulting tertiary alcohol. The choice of acid catalyst and reaction conditions (temperature, solvent) can influence the ratio of the resulting (E) and (Z) isomers.

-

Separation and Purification of Isomers: The resulting mixture of isomers can be separated and purified using techniques such as fractional distillation or preparative gas chromatography, exploiting the potential differences in their boiling points and polarities.

Characterization of the individual isomers would then be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their distinct structures.[8][9][10][11]

Visualizations

The following diagrams illustrate the isomeric relationship and a conceptual synthetic pathway for this compound.

Caption: Isomeric relationship of this compound.

Caption: Conceptual workflow for the synthesis of this compound isomers.

References

- 1. (3E)-3-methylpenta-1,3-diene | C6H10 | CID 638069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Pentadiene, 3-methyl-, (E)- [webbook.nist.gov]

- 3. This compound, (3Z)- | C6H10 | CID 5365694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Pentadiene, 3-methyl-, (Z)- [webbook.nist.gov]

- 5. 3-甲基-1,3-戊二烯(顺反异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 4549-74-0 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(4549-74-0) IR Spectrum [m.chemicalbook.com]

- 11. 1,3-Pentadiene, 3-methyl-, (E)- [webbook.nist.gov]

An In-depth Technical Guide to the Stability and Reactivity of 3-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,3-pentadiene (B1617704) is a conjugated diene that serves as a valuable building block in organic synthesis. Its reactivity is governed by the interplay of its stereochemistry and the delocalized π-electron system across its conjugated double bonds. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its thermodynamic properties, and its behavior in key chemical transformations including electrophilic additions, Diels-Alder reactions, and polymerization. Detailed experimental protocols and data are presented to aid researchers in the effective utilization of this versatile compound.

Physicochemical and Thermodynamic Properties

This compound exists as two geometric isomers, (E)- and (Z)-3-methyl-1,3-pentadiene. The physical and thermodynamic properties are crucial for understanding its stability and behavior in chemical reactions.

| Property | (E)-3-Methyl-1,3-pentadiene | (Z)-3-Methyl-1,3-pentadiene | Mixture of Isomers |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol [1] | 82.14 g/mol [1] | 82.14 g/mol [2] |

| Boiling Point | 77 °C at 760 mmHg | No data available | 75-77 °C[2] |

| Density | No data available | No data available | 0.73 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | No data available | No data available | 1.451[2] |

| Flash Point | No data available | No data available | -29 °C (closed cup)[2] |

| Storage Temperature | No data available | No data available | 2-8°C[2] |

Note: Data for the individual (E) and (Z) isomers are limited. Most commercially available this compound is a mixture of these isomers.

Reactivity

The reactivity of this compound is dominated by its conjugated diene system, making it susceptible to attack by electrophiles and dienophiles, and also capable of undergoing polymerization.

Electrophilic Addition

The addition of electrophiles, such as hydrogen halides (HBr, HCl), to this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. This is due to the formation of a resonance-stabilized allylic carbocation intermediate.

The regioselectivity of the initial protonation is governed by the desire to form the most stable carbocation. Protonation at C1 of this compound leads to a resonance-stabilized tertiary allylic carbocation, which is more stable than the secondary allylic carbocation that would be formed by protonation at C4.

The final product distribution between the 1,2- and 1,4-adducts is dependent on the reaction conditions, illustrating the principles of kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperatures): At lower temperatures, the reaction is irreversible, and the product that is formed fastest, the kinetic product, predominates. The 1,2-addition product is typically the kinetic product due to the proximity effect of the counter-ion to the initially formed carbocation center.

-

Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for equilibration to the most stable product, the thermodynamic product. The 1,4-addition product is often the thermodynamic product as it typically results in a more substituted, and therefore more stable, internal double bond.

Diels-Alder Reaction

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

The rate and success of the Diels-Alder reaction are influenced by several factors:

-

s-cis Conformation: The diene must adopt an s-cis conformation for the reaction to occur. Acyclic dienes like this compound can readily rotate into this conformation.

-

Electronic Effects: The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The methyl group on this compound acts as a weak electron-donating group, enhancing its reactivity.

A classic example is the reaction with maleic anhydride (B1165640), a highly reactive dienophile due to its two electron-withdrawing carbonyl groups.

Polymerization

This compound can undergo polymerization through various mechanisms, including cationic, anionic, and coordination polymerization, to yield poly(this compound). The microstructure of the resulting polymer (e.g., 1,2- vs. 1,4-addition, and stereochemistry) is highly dependent on the polymerization method and catalyst used.

For instance, anionic polymerization of 1,3-pentadiene (B166810) using an n-butyllithium initiator has been shown to produce polymers with both 1,4- and 1,2-addition units[4]. The kinetics of such polymerizations can be complex, with the rate being influenced by factors such as monomer concentration, initiator concentration, and temperature.

Experimental Protocols

General Considerations for Handling this compound

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is advisable to store it at refrigerated temperatures (2-8 °C) to minimize dimerization and polymerization over time[2].

Protocol 1: Electrophilic Addition of HBr to this compound

Objective: To synthesize and characterize the products of HBr addition to this compound under conditions favoring either kinetic or thermodynamic control.

Materials:

-

This compound (mixture of isomers)

-

Hydrobromic acid (48% in acetic acid or as a gas)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure (Kinetic Control - Low Temperature):

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of HBr in acetic acid (1.0 eq) dropwise to the stirred solution.

-

Maintain the temperature at -78 °C and stir for 1 hour after the addition is complete.

-

Quench the reaction by slowly adding cold saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of 1,2- and 1,4-addition products.

Procedure (Thermodynamic Control - Higher Temperature):

-

Follow the same procedure as above, but conduct the reaction at a higher temperature, for example, 40 °C, for several hours to allow for equilibration.

-

Analyze the product mixture by ¹H NMR and GC-MS to determine the product ratio.

Protocol 2: Diels-Alder Reaction with Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

-

This compound (mixture of isomers)

-

Maleic anhydride

-

Toluene or xylene

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of warm toluene.

-

Add this compound (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

The product may crystallize upon cooling. If not, reduce the solvent volume under reduced pressure and add hexanes to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold hexanes, and dry.

-

Characterize the product by melting point and NMR spectroscopy.

Protocol 3: Monitoring Polymerization Kinetics

Objective: To monitor the rate of consumption of this compound during polymerization.

Materials:

-

This compound (purified by distillation)

-

Appropriate initiator (e.g., n-butyllithium for anionic polymerization)

-

Anhydrous solvent (e.g., hexane (B92381) or toluene)

-

Internal standard for GC analysis (e.g., a non-reactive hydrocarbon like dodecane)

-

Methanol (for quenching)

Procedure:

-

Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the anhydrous solvent and the internal standard.

-

Bring the solution to the desired reaction temperature.

-

Add the purified this compound.

-

Take an initial sample (t=0) for GC analysis.

-

Initiate the polymerization by adding the initiator.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench them by adding to a vial containing methanol.

-

Analyze each quenched aliquot by Gas Chromatography (GC) to determine the concentration of the remaining this compound relative to the internal standard.

-

Plot the concentration of the monomer versus time to determine the reaction rate and order.

References

An In-depth Technical Guide to the Electrophilic Addition Mechanism in 3-Methyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Electrophilic Addition to Conjugated Dienes

Conjugated dienes, such as 3-methyl-1,3-pentadiene (B1617704), exhibit unique reactivity in electrophilic addition reactions. The presence of two double bonds separated by a single bond allows for the formation of a resonance-stabilized allylic carbocation intermediate. This delocalization of the positive charge across multiple carbon atoms is a key factor in determining the product distribution. The reaction typically yields a mixture of two principal products: the 1,2-adduct and the 1,4-adduct.

The initial step in the mechanism is the electrophilic attack on one of the π bonds. For an unsymmetrical diene like this compound, the regioselectivity of this initial attack is governed by Markovnikov's rule, which dictates that the electrophile (typically a proton from a hydrogen halide) will add to the carbon atom that results in the formation of the most stable carbocation.[1] Carbocation stability generally follows the order: tertiary > secondary > primary.[2] Furthermore, allylic carbocations are particularly stable due to resonance.

The Reaction Mechanism in this compound

The electrophilic addition of a generic electrophile, HX, to this compound can proceed via two main pathways, initiated by the protonation of either the C1-C2 double bond or the C3-C4 double bond.

Pathway 1: Protonation at the C1-C2 Double Bond

Protonation at C1 is favored over C2 as it leads to a more substituted and resonance-stabilized secondary allylic carbocation. Protonation at C2 would result in a less stable primary carbocation.

Pathway 2: Protonation at the C3-C4 Double Bond

Protonation at C4 is favored as it generates a highly stable tertiary allylic carbocation. This is the most likely initial step due to the significant stability of the resulting intermediate.

The subsequent nucleophilic attack by the halide ion (X⁻) on the resonance-stabilized carbocation intermediates leads to the formation of the 1,2- and 1,4-addition products.

Visualizing the Reaction Pathways

The logical flow of the electrophilic addition mechanism, highlighting the key intermediates and products, can be visualized as follows:

Kinetic vs. Thermodynamic Control

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperatures): At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. This is referred to as the kinetic product.

-

Thermodynamic Control (Higher Temperatures): At higher temperatures, the addition reaction becomes reversible. This allows for an equilibrium to be established between the products. Under these conditions, the major product will be the most thermodynamically stable one, regardless of the rate of its formation. This is known as the thermodynamic product.

For many conjugated dienes, the 1,2-adduct is the kinetic product, and the 1,4-adduct is the thermodynamic product due to the greater substitution of the double bond in the 1,4-adduct.

The interplay between these two modes of control can be represented in a reaction coordinate diagram.

Predicted Products for this compound

Based on the principles of carbocation stability, the major reaction pathway for the addition of HX to this compound is expected to proceed through the tertiary allylic carbocation formed by protonation at the C4 position. The subsequent nucleophilic attack can occur at C3 (1,2-addition) or C5 (1,4-addition).

| Product Type | Predicted Structure | Alkene Substitution | Expected Control |

| 1,2-Addition | 3-X-3-methyl-1-pentene | Monosubstituted | Kinetic |

| 1,4-Addition | 5-X-3-methyl-2-pentene | Trisubstituted | Thermodynamic |

Experimental Protocols

While specific experimental protocols for the electrophilic addition to this compound are not detailed in the readily available literature, a general procedure for the hydrohalogenation of a conjugated diene can be outlined. Such a protocol would require careful control of temperature to favor either the kinetic or thermodynamic product.

General Protocol for Hydrohalogenation of a Conjugated Diene:

-

Reactant Preparation: A solution of the conjugated diene (e.g., this compound) is prepared in a suitable inert solvent (e.g., diethyl ether, pentane, or dichloromethane) in a reaction vessel equipped with a stirring mechanism and a means of temperature control.

-

Temperature Control: The reaction mixture is cooled to the desired temperature. For kinetic control, temperatures are typically kept low (e.g., -78 °C to 0 °C). For thermodynamic control, higher temperatures (e.g., room temperature to 40 °C or higher) are used.

-

Reagent Addition: The hydrogen halide (e.g., HBr or HCl), either as a gas bubbled through the solution or as a solution in a suitable solvent, is added slowly to the stirred diene solution. The addition is monitored to control the reaction rate and temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the reaction mixture is typically washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification and Characterization: The solvent is removed under reduced pressure, and the resulting crude product mixture is purified, typically by fractional distillation or column chromatography, to separate the isomeric products. The purified products are then characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Data Presentation

Without specific experimental results from the literature for this compound, a representative table of expected products is presented below. The product ratios are hypothetical and would need to be determined experimentally.

| Electrophile | Reaction Temperature | Product(s) | Predicted Major Product |

| HBr | -78 °C | 3-bromo-3-methyl-1-pentene (1,2-adduct) and 5-bromo-3-methyl-2-pentene (1,4-adduct) | 3-bromo-3-methyl-1-pentene (Kinetic) |

| HBr | 40 °C | 3-bromo-3-methyl-1-pentene (1,2-adduct) and 5-bromo-3-methyl-2-pentene (1,4-adduct) | 5-bromo-3-methyl-2-pentene (Thermodynamic) |

| HCl | -78 °C | 3-chloro-3-methyl-1-pentene (1,2-adduct) and 5-chloro-3-methyl-2-pentene (1,4-adduct) | 3-chloro-3-methyl-1-pentene (Kinetic) |

| HCl | 40 °C | 3-chloro-3-methyl-1-pentene (1,2-adduct) and 5-chloro-3-methyl-2-pentene (1,4-adduct) | 5-chloro-3-methyl-2-pentene (Thermodynamic) |

Conclusion

The electrophilic addition to this compound is a prime example of how the principles of carbocation stability and reaction control dictate the outcome of a chemical transformation. The formation of a stable, resonance-delocalized tertiary allylic carbocation is the key to understanding the regioselectivity of the reaction. The distribution of the resulting 1,2- and 1,4-addition products is governed by the interplay of kinetic and thermodynamic factors, which can be manipulated by adjusting the reaction temperature. While this guide provides a thorough theoretical framework, further experimental investigation is required to quantify the product ratios and optimize reaction conditions for the selective synthesis of the desired haloalkene products derived from this compound.

References

Navigating the Synthesis of 3-Methyl-1,3-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,3-pentadiene (B1617704) is a conjugated diene of interest in organic synthesis, serving as a potential building block for more complex molecules. However, a comprehensive survey of the scientific literature reveals that its direct and high-yield synthesis is not extensively documented. The most commonly explored synthetic routes leading to isomeric pentadienes often yield this compound as a minor product. This technical guide provides an in-depth review of the plausible synthetic strategies, focusing on the underlying reaction mechanisms and providing generalized experimental protocols based on analogous transformations. While specific quantitative data for the synthesis of this compound is limited, this guide consolidates the available information to aid researchers in designing synthetic approaches.

Core Synthesis Strategies

The primary methods for synthesizing substituted pentadienes involve the elimination of water from alcohols (dehydration) or acetic acid from acetates (pyrolysis). These methods, while established for alkene synthesis, present challenges in controlling the regioselectivity to favor the formation of the desired conjugated diene, this compound.

Dehydration of Tertiary Alcohols: The Case of 3-Methyl-3-pentanol (B165633)

The acid-catalyzed dehydration of tertiary alcohols is a classic method for introducing unsaturation. In the case of 3-methyl-3-pentanol, the reaction proceeds via an E1 elimination mechanism, leading to a mixture of isomeric alkenes.

Reaction Mechanism:

The dehydration of 3-methyl-3-pentanol is initiated by the protonation of the hydroxyl group by an acid catalyst, typically sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequent loss of a water molecule generates a tertiary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon atom to form a double bond. Due to the presence of multiple beta-hydrogens, a mixture of products is typically obtained. The major products are often the more substituted and thermodynamically stable alkenes, such as 3-methyl-2-pentene and 2-ethyl-1-butene (B1580654) (formed via rearrangement), with this compound expected to be a minor product, if formed at all.